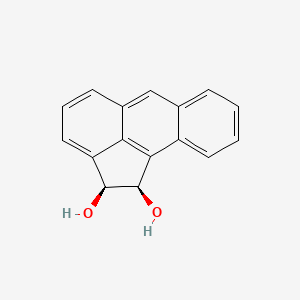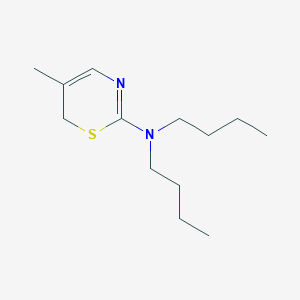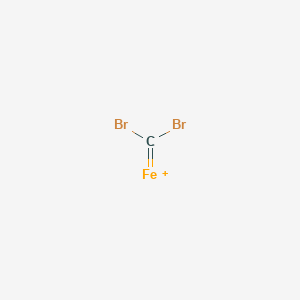
(Dibromomethylidene)iron(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dibromomethylidene)iron(1+) is a coordination compound featuring iron in a +1 oxidation state, coordinated with a dibromomethylidene ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Dibromomethylidene)iron(1+) typically involves the reaction of iron precursors with dibromomethylidene ligands under controlled conditions. One common method is the reaction of iron pentacarbonyl with dibromomethane in the presence of a base, which facilitates the formation of the desired coordination complex.
Industrial Production Methods: While specific industrial production methods for (Dibromomethylidene)iron(1+) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (Dibromomethylidene)iron(1+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iron.
Reduction: It can be reduced to lower oxidation states or even elemental iron.
Substitution: Ligand substitution reactions can occur, where the dibromomethylidene ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by using coordinating solvents or other ligands in excess.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction could produce iron(0) or iron(II) species.
Applications De Recherche Scientifique
Chemistry: It can be used as a precursor for the synthesis of other iron complexes and as a catalyst in organic reactions.
Biology: Its unique electronic properties may be explored for potential biological applications, such as enzyme mimetics.
Medicine: Research into its potential use in medical imaging or as a therapeutic agent is ongoing.
Industry: The compound could be used in the development of new materials with specific electronic or magnetic properties.
Mécanisme D'action
The mechanism by which (Dibromomethylidene)iron(1+) exerts its effects is largely dependent on its electronic structure and the nature of its interactions with other molecules. The iron center can participate in redox reactions, facilitating electron transfer processes. The dibromomethylidene ligand can influence the reactivity and stability of the compound, making it a versatile intermediate in various chemical transformations.
Comparaison Avec Des Composés Similaires
Iron(II) complexes: Such as ferrous sulfate, which is commonly used in various applications.
Iron(III) complexes: Like ferric chloride, known for its use in water treatment and as a catalyst.
Organometallic iron compounds: Including ferrocene, which has revolutionized organometallic chemistry.
Uniqueness: (Dibromomethylidene)iron(1+) is unique due to its specific ligand environment and the +1 oxidation state of iron, which is less common compared to the more stable +2 and +3 states
Propriétés
Numéro CAS |
90143-39-8 |
|---|---|
Formule moléculaire |
CBr2Fe+ |
Poids moléculaire |
227.66 g/mol |
Nom IUPAC |
dibromomethylideneiron(1+) |
InChI |
InChI=1S/CBr2.Fe/c2-1-3;/q;+1 |
Clé InChI |
XIEYIUOBZMQCBM-UHFFFAOYSA-N |
SMILES canonique |
C(=[Fe+])(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



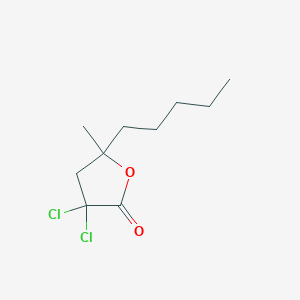
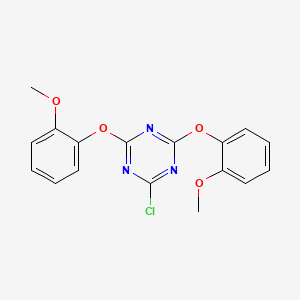
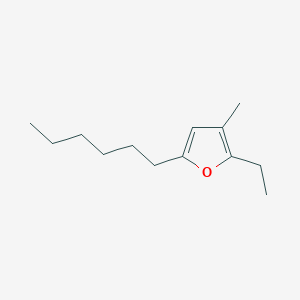
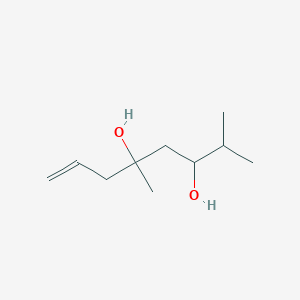

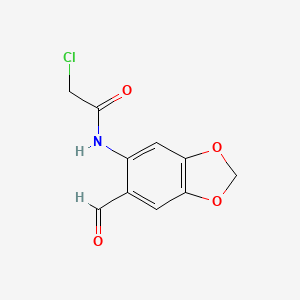
![2-(3-Methylnaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14374016.png)

